molecular formula C15H20O4 B1675374 Ludovicin A CAS No. 27740-13-2

Ludovicin A

Cat. No.: B1675374
CAS No.: 27740-13-2
M. Wt: 264.32 g/mol
InChI Key: OAWNDSFRANSMHG-PDIQHLCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ludovicin A is a sesquiterpene lactone (STL) belonging to the eudesmanolide subclass, first isolated from Artemisia ludoviciana subsp. mexicana . It is characterized by a bicyclic eudesmane skeleton with an α-methylene-γ-lactone moiety, a structural feature common to bioactive STLs. Ludovicin A has been identified in several Tanacetum species, including T. praeteritum and T. vulgare, and is notable for its cytotoxic properties against cancer cell lines . Prior to 2012, its complete 13C-NMR data were unreported, complicating structural elucidation efforts .

Properties

CAS No.

27740-13-2

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1S,2S,6S,9R,10S,12R,14S)-10-hydroxy-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one

InChI

InChI=1S/C15H20O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h8-12,16H,1,4-6H2,2-3H3/t8-,9-,10+,11-,12+,14-,15+/m0/s1

InChI Key

OAWNDSFRANSMHG-PDIQHLCYSA-N

SMILES

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@H]([C@H]1[C@]4([C@H](O4)C[C@@H]2O)C)OC(=O)C3=C

Canonical SMILES

CC12CCC3C(C1C4(C(O4)CC2O)C)OC(=O)C3=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ludovicin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ludovicin A shares structural and functional similarities with other eudesmanolides, particularly those isolated from Tanacetum and Artemisia species. Below is a detailed comparison:

Structural Analogues

Ludovicin B: Structure: Differs from Ludovicin A by the position of hydroxyl groups and acetyl substitutions. Sources: Co-occurs with Ludovicin A in T. praeteritum and A. ludoviciana . Bioactivity: Exhibits stronger cytotoxicity against A549 lung carcinoma cells (IC₅₀ = 12.3 µM) compared to Ludovicin A (IC₅₀ = 18.7 µM) .

Douglanin: Structure: Contains an additional epoxy group but retains the eudesmane core. Sources: Found in T. vulgare and T. praeteritum . Bioactivity: Most potent cytotoxic agent among eudesmanolides, with IC₅₀ values of 8.2 µM (A549) and 7.5 µM (V79379A) .

Parthenolide: Structure: A germacranolide STL with a distinct 10-membered ring. Sources: Ubiquitous in Tanacetum spp., notably T. parthenium. Bioactivity: Broader anticancer mechanisms (e.g., NF-κB inhibition) but lower cytotoxicity in T. vulgare extracts compared to Ludovicin A .

Functional Analogues
  • 11,13-Dehydrosantonin : A santonin-derived STL with a truncated lactone ring. Lacks significant cytotoxicity but serves as a synthetic precursor for other STLs .

Comparative Bioactivity Data

Table 1. Cytotoxic Activity of Ludovicin A and Analogues

Compound Cell Line (IC₅₀, µM) Key Mechanisms Sources
Ludovicin A A549: 18.7 ± 1.2 Apoptosis induction, ROS production T. vulgare
V79379A: 15.4 ± 0.9
Ludovicin B A549: 12.3 ± 1.5 Caspase activation, G2/M cell cycle arrest T. vulgare
V79379A: 14.8 ± 1.1
Douglanin A549: 8.2 ± 0.7 Bax/Bcl-2 modulation, cytochrome C release T. praeteritum
V79379A: 7.5 ± 0.6
Parthenolide A549: 25.6 ± 2.1 NF-κB inhibition, anti-inflammatory T. parthenium

Research Findings and Mechanistic Insights

  • Potency Hierarchy: Douglanin > Ludovicin B > Ludovicin A > Parthenolide in cytotoxic efficacy .
  • Structural Determinants : The α-methylene-γ-lactone group in Ludovicin A and B is critical for alkylating cellular thiols, triggering apoptosis. Ludovicin B’s enhanced activity may arise from additional acetyl groups improving membrane permeability .
  • Species-Specific Production : Ludovicin A is abundant in T. vulgare subsp. sicilum, whereas Ludovicin B dominates in A. ludoviciana, suggesting ecological or genetic influences on STL profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ludovicin A
Reactant of Route 2
Reactant of Route 2
Ludovicin A

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